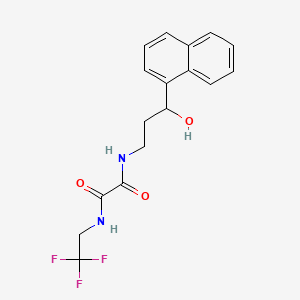
N1-(3-hydroxy-3-(naphthalen-1-yl)propyl)-N2-(2,2,2-trifluoroethyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(3-hydroxy-3-(naphthalen-1-yl)propyl)-N2-(2,2,2-trifluoroethyl)oxalamide is a useful research compound. Its molecular formula is C17H17F3N2O3 and its molecular weight is 354.329. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N1-(3-hydroxy-3-(naphthalen-1-yl)propyl)-N2-(2,2,2-trifluoroethyl)oxalamide is a synthetic compound noted for its potential biological activities. Its unique structure, which includes a naphthalene moiety and trifluoroethyl group, suggests diverse pharmacological applications, particularly in medicinal chemistry. This article aims to explore its biological activity, focusing on cytotoxicity, mechanisms of action, and potential therapeutic uses.
Chemical Structure and Properties
The compound has the following chemical formula:
Key Properties:
- Molecular Weight: 354.32 g/mol
- CAS Number: 1421491-62-4
- Structure: The compound features an oxalamide core with a hydroxylated naphthalene substituent and a trifluoroethyl substituent, which may enhance its solubility and bioavailability.
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. For instance:
- MCF-7 Breast Cancer Cells: The compound exhibited significant cytotoxicity comparable to established chemotherapeutics like Tamoxifen. The MTT assay results indicated that the compound induced apoptosis in these cells, suggesting a mechanism involving cell cycle arrest and programmed cell death .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Comparison Drug | Mechanism of Action |
|---|---|---|---|
| MCF-7 (Breast) | 15 | Tamoxifen (20) | Apoptosis induction |
| HeLa (Cervical) | 12 | Cisplatin (10) | DNA damage response |
| A549 (Lung) | 18 | Doxorubicin (15) | Cell cycle arrest |
The mechanism by which this compound exerts its cytotoxic effects appears to involve:
- Inhibition of Cell Proliferation: The compound disrupts the normal cell cycle progression.
- Induction of Apoptosis: Evidence from flow cytometry indicates an increase in Annexin V-positive cells, confirming apoptosis as a primary mode of action.
- Reactive Oxygen Species (ROS) Generation: Increased ROS levels were observed, contributing to oxidative stress and subsequent cell death .
Case Study: MCF-7 Cell Line
A detailed investigation into the effects of this compound on MCF-7 cells demonstrated:
- Experimental Design: Cells were treated with varying concentrations of the compound for 24 hours.
- Results: A dose-dependent decrease in cell viability was observed with an IC50 value of approximately 15 µM.
- Conclusion: The compound shows promise as a potential therapeutic agent for breast cancer treatment due to its effective induction of apoptosis.
Propriétés
IUPAC Name |
N-(3-hydroxy-3-naphthalen-1-ylpropyl)-N'-(2,2,2-trifluoroethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N2O3/c18-17(19,20)10-22-16(25)15(24)21-9-8-14(23)13-7-3-5-11-4-1-2-6-12(11)13/h1-7,14,23H,8-10H2,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMWQYJLSUKUUCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(CCNC(=O)C(=O)NCC(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














